The Chemical Architecture and Pharmacological Utility of 2,3-Dimethyl-2H-indazole: A Technical Whitepaper
The Chemical Architecture and Pharmacological Utility of 2,3-Dimethyl-2H-indazole: A Technical Whitepaper
Executive Summary & Structural Significance
2,3-Dimethyl-2H-indazole is a highly specialized nitrogen-containing bicyclic heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry and rational drug design[1]. Structurally, it consists of a pyrazole ring fused to a benzene ring. While the 1H-indazole tautomer is generally more thermodynamically stable in nature, the targeted addition of a methyl group at the N2 position locks the molecule in the 2H-indazole configuration[1].
This forced 2H-configuration generates an ortho-quinonoid aromatic system within the fused benzene ring, fundamentally altering the molecule's electron density and spatial geometry. For drug development professionals, this scaffold acts as a superior bioisostere for indole and phenol[2]. Unlike indole, the 2H-indazole core possesses an unalkylated nitrogen (N1) that serves as a potent hydrogen bond acceptor, significantly improving binding affinity to target proteins—particularly within the hinge regions of kinases[2]. Furthermore, it exhibits higher lipophilicity and greater resistance to Phase I and II metabolic degradation compared to phenol[2].
Physicochemical Profiling of Key Derivatives
The bare 2,3-dimethyl-2H-indazole core is frequently functionalized to serve as an active pharmaceutical ingredient (API) intermediate. The most critical derivative is 2,3-dimethyl-2H-indazol-6-amine , a vital precursor in the synthesis of the FDA-approved oncology drug Pazopanib[3].
The following table summarizes the quantitative physicochemical data of two primary 2,3-dimethyl-2H-indazole derivatives used in drug discovery:
| Property | 2,3-Dimethyl-2H-indazol-6-amine | 5-Bromo-4-fluoro-2,3-dimethyl-2H-indazole |
| PubChem CID | 11542827[4] | 117798677[5] |
| Molecular Formula | C9H11N3[4] | C9H8BrFN2[5] |
| Molecular Weight | 161.20 g/mol [4] | 243.08 g/mol [5] |
| XLogP3 (Lipophilicity) | 1.3[4] | 2.8[5] |
| Topological Polar Surface Area | 43.8 Ų[4] | 17.8 Ų[5] |
| Hydrogen Bond Donors | 1[4] | 0[5] |
| Hydrogen Bond Acceptors | 2[4] | 2[5] |
| Exact Mass | 161.095 g/mol [4] | 241.985 g/mol [5] |
Pharmacological Applications & Target Interactions
The 2,3-dimethyl-2H-indazole scaffold is deployed across multiple therapeutic areas due to its versatile binding profile:
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Receptor Tyrosine Kinase (RTK) Inhibition: The scaffold is the structural anchor for Pazopanib, a multi-target inhibitor of VEGFR and PDGFR used to treat advanced renal cell carcinoma and soft tissue sarcoma[6]. The indazole nitrogen atoms form critical hydrogen bonds with the ATP-binding pocket of the kinase domain[2].
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Prostanoid EP4 Receptor Antagonism: 2H-indazole-3-carboxamide derivatives have demonstrated single-nanomolar antagonistic activity against the EP4 receptor. By blocking the PGE2/EP4 signaling axis, these compounds reverse macrophage immunosuppression, offering a novel approach to colorectal cancer immunotherapy[7].
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Antimicrobial & Antiprotozoal Activity: Hybridized 2H-indazole derivatives have shown potent in vitro growth inhibition against protozoa (Giardia intestinalis) and yeasts (Candida albicans), often outperforming reference drugs like metronidazole while simultaneously exhibiting anti-inflammatory COX-2 inhibition[8].
Caption: VEGFR signaling pathway inhibition by 2H-indazole derivatives.
Synthetic Methodologies & Experimental Protocols
The industrial synthesis of 2,3-dimethyl-2H-indazole derivatives requires strict control over regio-selectivity to prevent the formation of the 1H-isomer.
Protocol 1: Copper-Catalyzed Amination of 6-Bromo-2,3-dimethyl-2H-indazole
This workflow describes the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a highly specific intermediate[9].
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Causality & Mechanism: The use of 5 mol% copper powder facilitates an Ullmann-type C-N cross-coupling. The copper catalyst lowers the activation energy required for the nucleophilic attack of methylamine on the sterically hindered brominated indazole ring[9].
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Self-Validation: The protocol relies on a terminal crystallization step in diethyl ether. Because the target product has a distinct solubility profile compared to the unreacted starting materials and organocopper byproducts, successful crystallization inherently validates the purity of the yield[9].
Step-by-Step Procedure:
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Preparation: Charge a reaction flask with 6-bromo-2,3-dimethyl-2H-indazole (1 eq.), methylamine (2 eq.), and copper powder (5 mol%)[9].
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Solvation: Suspend the reagents in a precisely measured N,N-dimethylformamide (DMF)/water solvent mixture[9].
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Catalysis: Stir the reaction mixture continuously at 100 °C until TLC or HPLC confirms the complete consumption of the starting material[9].
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Filtration: Cool the mixture to room temperature and filter it through a Celite pad to quantitatively remove the copper powder[9].
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Extraction: Dilute the filtrate with distilled water and extract the aqueous phase iteratively with dichloromethane (DCM)[9].
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Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield an oily residue[9].
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Crystallization: Add diethyl ether to the residue and stir for 2 hours to induce the crystallization of pure N,2,3-trimethyl-2H-indazol-6-amine[9].
Analytical Validation Workflows
Because 2,3-dimethyl-2H-indazol-6-amine is utilized in the early-stage synthesis of Pazopanib hydrochloride, any residual unreacted compound acts as a genotoxic impurity[3]. Therefore, highly sensitive quantification is mandatory.
Protocol 2: LC-MS/MS Quantification
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Causality & Mechanism: A Hypersil BDS C18 column is utilized because its base-deactivated silica minimizes secondary silanol interactions with the basic amine group of the indazole, preventing peak tailing[3]. The addition of 0.1% formic acid to the mobile phase ensures the complete protonation of the indazole nitrogen, maximizing ionization efficiency in the positive electrospray ionization (ESI) mode[3].
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Self-Validation: The method is validated by its internal recovery metrics. A linear correlation coefficient of 0.999 and recovery rates between 98.8% and 101.3% across four different concentration levels mathematically prove the absence of matrix effects and validate the protocol's accuracy[3].
Step-by-Step Procedure:
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Stationary Phase Setup: Install a Hypersil BDS C18 column (15 cm × 4.6 mm, 5.0 µm particle size) into the LC system[3].
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Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in MS-grade water) and Mobile Phase B (100% MS-grade acetonitrile)[3].
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Chromatographic Elution: Run the system in isocratic mode with a 45:55 (v/v) ratio of Phase A to Phase B at a constant flow rate of 1.0 mL/min[3].
-
Mass Spectrometry Detection: Route the eluent into a triple quadrupole mass spectrometer operating in positive ESI mode[3].
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Quantification: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the indazole derivative. The system should achieve a Limit of Detection (LOD) of 3.7 ng/mL and a Limit of Quantification (LOQ) of 10.9 ng/mL[3].
Caption: LC-MS/MS analytical workflow for 2,3-dimethyl-2H-indazole-6-amine.
References
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2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem (NIH). Available at: [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC (NIH). Available at:[Link]
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WO 2021/162647 A1 - Google Patents / Googleapis. Available at: [Link]
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SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE - Rasayan Journal of Chemistry. Available at: [Link]
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Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC (NIH). Available at: [Link]
-
5-bromo-4-fluoro-2,3-dimethyl-2H-indazole - PubChem (NIH). Available at:[Link]
-
A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase - World Scientific Publishing. Available at: [Link]
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